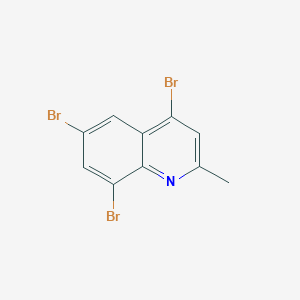

4,6,8-Tribromo-2-methylquinoline

説明

The exact mass of the compound 4,6,8-Tribromo-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6,8-Tribromo-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,8-Tribromo-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

500579-52-2 |

|---|---|

分子式 |

C10H6Br3N |

分子量 |

379.87 g/mol |

IUPAC名 |

4,6,8-tribromo-2-methylquinoline |

InChI |

InChI=1S/C10H6Br3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 |

InChIキー |

MXEWLOUDZHZIQF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Br |

正規SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)Br |

製品の起源 |

United States |

4,6,8-Tribromo-2-methylquinoline CAS 500579-52-2 properties

An In-depth Technical Guide to 4,6,8-Tribromo-2-methylquinoline (CAS 500579-52-2): A Predictive and Structural Analysis

Introduction

4,6,8-Tribromo-2-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound central to numerous areas of chemical and pharmaceutical research. While the quinoline core is a well-established pharmacophore found in a wide array of approved drugs, specific, heavily-substituted analogs such as 4,6,8-Tribromo-2-methylquinoline remain largely uncharacterized in publicly available literature.[1][2] This guide, designed for researchers, scientists, and drug development professionals, addresses the current information gap by providing a comprehensive technical overview.

As a Senior Application Scientist, the objective here is not merely to report the absence of data, but to construct a robust, predictive framework based on the established principles of physical organic chemistry and the known properties of structurally related compounds. By analyzing the effects of the tribromo- and methyl-substituents on the quinoline system, this document will infer the compound's physicochemical properties, propose logical synthesis strategies, outline potential research applications, and provide inferred safety protocols. This guide serves as a foundational resource to stimulate and direct future experimental investigation into this promising, yet under-explored, chemical entity.

Part 1: Molecular Profile and Predicted Physicochemical Properties

The fundamental structure of 4,6,8-Tribromo-2-methylquinoline features a quinoline ring system with bromine atoms at positions 4, 6, and 8, and a methyl group at position 2. This specific substitution pattern is expected to significantly influence its physical and chemical characteristics.

Caption: Chemical structure of 4,6,8-Tribromo-2-methylquinoline.

Predicted Physicochemical Properties

While specific experimental data is scarce, the properties of this molecule can be reasonably predicted based on its structure and data from similar halogenated quinolines.

| Property | Predicted Value / Observation | Rationale & Supporting Evidence |

| CAS Number | 500579-52-2 | As registered.[3] |

| Molecular Formula | C₁₀H₆Br₃N | Derived from the chemical structure.[3] |

| Molecular Weight | 379.88 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Similar bromo-substituted quinolines are typically crystalline solids at room temperature.[4][5] |

| Melting Point | >150 °C (Predicted) | The high molecular weight, molecular symmetry, and potential for π-π stacking interactions due to the planar aromatic system suggest a high melting point. For comparison, 6-Bromo-2-methylquinoline melts at 101-105 °C.[5] The presence of three heavy bromine atoms would significantly increase this value. |

| Boiling Point | >300 °C (Predicted) | A boiling point of 189.7 °C, as listed in one database, is highly improbable for a molecule of this mass and is likely an error.[3] The boiling point of the much lighter 6-Bromo-2-methylquinoline is ~300 °C.[6] |

| Solubility | Insoluble in water; Soluble in chlorinated solvents (DCM, chloroform) and other organic solvents (THF, Toluene). | The large, hydrophobic, tribrominated aromatic structure will dominate its solubility profile, making it poorly soluble in polar protic solvents like water. |

| pKa (Predicted) | 1.5 - 2.5 | The quinoline nitrogen is basic, but its pKa is significantly reduced by the strong electron-withdrawing inductive effects of the three bromine atoms, making it a very weak base. |

Part 2: Hypothetical Spectroscopic and Analytical Profile

For any novel compound, structural confirmation is paramount. Based on the proposed structure, the following spectroscopic signatures would be expected.

-

¹H NMR Spectroscopy: The proton NMR spectrum should be relatively simple, showing signals for the three remaining aromatic protons and the single methyl group. The bromine atoms exert a strong de-shielding effect on adjacent protons.

-

Methyl Protons (C2-CH₃): A singlet expected around δ 2.7-2.9 ppm. This is consistent with data for 8-Bromo-2-methylquinoline (δ 2.82 ppm).[4]

-

Aromatic Protons (H3, H5, H7): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at H3 will likely appear as a singlet or a very narrowly split doublet. The protons at H5 and H7 will appear as doublets, with coupling constants typical for meta-coupling. The precise shifts will be influenced by the combined electronic effects of the bromo-substituents.

-

-

¹³C NMR Spectroscopy: Ten distinct carbon signals would be anticipated. The carbons bearing bromine atoms (C4, C6, C8) would show chemical shifts significantly influenced by the halogen.

-

Mass Spectrometry (MS): This technique would provide the most definitive evidence for the compound's identity.

-

Molecular Ion Peak: A prominent molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) would be observed due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The relative intensities of these peaks would follow a characteristic 1:3:3:1 ratio, which is a hallmark of a tribrominated species. The nominal molecular ion would be at m/z ≈ 378.

-

Part 3: Proposed Synthesis Strategy

A validated synthesis protocol for 4,6,8-Tribromo-2-methylquinoline is not available in the peer-reviewed literature. However, a plausible and robust synthetic route can be designed based on classic quinoline synthesis methodologies, such as the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.

The most logical starting material is 2,4,6-tribromoaniline. This precursor contains the correct substitution pattern on the aniline ring, which will become the benzene portion of the quinoline product. The remainder of the quinoline ring can be constructed by reaction with an α,β-unsaturated carbonyl compound.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of 2,4,6-tribromoaniline (1.0 eq) in a mixture of concentrated sulfuric acid and hydrochloric acid, add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (trans-2-butenal) (approx. 1.5 eq). This step is highly exothermic and requires careful temperature control. The crotonaldehyde serves as the precursor for the pyridine ring, including the C2-methyl group.

-

Reflux: Heat the reaction mixture to reflux (typically 100-130 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting aniline.

-

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of 8-9.

-

Extraction & Purification: The precipitated crude product can be collected by filtration or extracted with an organic solvent like dichloromethane. The crude material would then be purified by column chromatography on silica gel to yield the target compound.

This proposed synthesis is analogous to established procedures for other substituted quinolines, such as the synthesis of 8-bromo-2-methylquinoline from o-bromoaniline and trans-2-butenal.[7]

Caption: Proposed workflow for the synthesis of 4,6,8-Tribromo-2-methylquinoline.

Part 4: Potential Applications and Research Directions

The unique structural features of 4,6,8-Tribromo-2-methylquinoline—a biologically active core, high lipophilicity, and three reactive handles (bromine atoms)—make it a compelling target for investigation in several fields.

-

Medicinal Chemistry and Drug Development: The quinoline scaffold is a privileged structure in pharmacology.[1]

-

Anticancer Agents: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents.[2] The tribromo-substitution pattern could be explored to optimize binding in hydrophobic pockets of target proteins.

-

Antimicrobial Agents: Halogenated quinolines have a long history of use as antibacterial and antiparasitic drugs.[2] This compound could be screened for activity against a panel of clinically relevant pathogens.

-

Neuropharmacology: Certain quinolines interact with receptors and enzymes in the central nervous system, showing potential for treating neurodegenerative diseases.[2]

-

-

Organic Synthesis and Materials Science: The three bromine atoms are not just modulators of biological activity; they are versatile synthetic handles for further molecular elaboration.

-

Cross-Coupling Reactions: The C-Br bonds at positions 4, 6, and 8 can serve as anchor points for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the construction of complex, multi-functionalized quinoline derivatives, potentially leading to novel fluorescent probes, organic electronics, or polymer materials.

-

Caption: Potential research applications stemming from the core structure.

Part 5: Inferred Safety and Handling

No specific safety data sheet (SDS) is available for 4,6,8-Tribromo-2-methylquinoline. Therefore, it must be handled with the precautions appropriate for a novel research chemical with unknown toxicological properties. Safety protocols should be based on data from structurally similar compounds.

-

Hazard Classification (Inferred): Based on analogs like 4-Chloro-6,8-dibromo-2-methylquinoline and other bromoquinolines, this compound should be treated as, at minimum:

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

Conclusion

4,6,8-Tribromo-2-methylquinoline (CAS 500579-52-2) represents a molecule of significant untapped potential. While direct experimental data remains elusive, a thorough analysis based on foundational chemical principles and the behavior of analogous structures allows for the construction of a detailed predictive profile. This guide provides a scientifically grounded framework covering its likely physicochemical properties, a logical synthetic pathway, and promising avenues for future research in both medicinal chemistry and materials science. It is intended to empower researchers to approach the synthesis and investigation of this compound with a clear understanding of its probable characteristics and a map of its potential applications, thereby transforming it from an unknown entity into a valuable tool for scientific discovery.

References

-

Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630515, 4,6,8-Trimethylquinoline. Retrieved from [Link]

-

Li, J., Liu, Z.-L., & Xu, J.-H. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. Retrieved from [Link]

-

Çelik, İ., Şahin, E., & Büyükgüngör, O. (2010). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3133. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

-

Asadipour, A., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

Ingredi. (n.d.). Avantor Performance Materials, Inc. 222 Red School Lane Phillipsburg, NJ 08865 USA. Retrieved from [Link]

-

MolPort. (n.d.). Research Chemical Suppliers, Catalogs and a Searchable Molecule Database. Retrieved from [Link]

-

Alfa Aesar. (n.d.). Certificate of Analysis. Retrieved from [Link]

Sources

- 1. brieflands.com [brieflands.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 500579-52-2 2-METHYL-4,6,8-TRIBROMOQUINOLINE [casget.com]

- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-methylquinoline 97 877-42-9 [sigmaaldrich.com]

- 6. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

- 7. 8-BROMO-2-METHYL-QUINOLINE | 61047-43-6 [chemicalbook.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Methyl-4,6,8-tribromoquinoline: Synthesis, Characterization, and Scientific Context

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,6,8-tribromoquinoline, a polysubstituted quinoline derivative. While this specific compound is not extensively documented in publicly available literature, this guide, grounded in established principles of heterocyclic chemistry, offers a detailed exploration of its chemical structure, a robust proposed synthesis protocol, and a full suite of predicted analytical data for its characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel polyhalogenated quinoline scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1]. The functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and biological properties. Halogenation, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the tribrominated derivative, 2-Methyl-4,6,8-tribromoquinoline, and provides a scientifically rigorous framework for its synthesis and characterization.

Chemical Structure and Properties

Based on IUPAC nomenclature, the chemical structure and key identifiers for 2-Methyl-4,6,8-tribromoquinoline have been deduced.

-

Chemical Name: 2-Methyl-4,6,8-tribromoquinoline

-

Molecular Formula: C₁₀H₆Br₃N

-

Molecular Weight: 395.88 g/mol

-

Canonical SMILES: Cc1cc(Br)c2c(c1)c(Br)cc(Br)n2

Chemical Structure:

(Note: This is a 2D representation of the deduced structure.)

Proposed Synthesis: The Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[2][3]. For the synthesis of 2-Methyl-4,6,8-tribromoquinoline, a plausible approach involves the reaction of 2'-amino-3',5'-dibromoacetophenone with a suitable three-carbon component that can introduce the C2-methyl group and the C3-hydrogen, followed by bromination at the 4-position, or by starting with a precursor that already contains the third bromine atom. A more direct, albeit potentially more challenging route, would be to utilize a starting material that leads directly to the tribrominated product.

Given the availability of starting materials, a robust strategy is the acid-catalyzed condensation of 2'-amino-3',5'-dibromoacetophenone with a reagent that can provide the remaining atoms for the pyridine ring.

Proposed Starting Material: 2'-Amino-3',5'-dibromoacetophenone can be synthesized by the bromination of 2'-aminoacetophenone in acetic acid[4].

Detailed Experimental Protocol

Reaction Scheme:

A proposed two-step synthesis: Friedländer annulation followed by bromination.

-

Step 1: Synthesis of 4,6-Dibromo-2-methylquinoline via Friedländer Annulation.

-

To a solution of 2'-amino-3',5'-dibromoacetophenone (1.0 eq) in ethanol, add a suitable carbonyl compound with an α-methylene group, such as acetone (1.5 eq).

-

Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid)[1][2].

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

-

-

Step 2: Bromination to Yield 2-Methyl-4,6,8-tribromoquinoline.

-

Dissolve the 4,6-Dibromo-2-methylquinoline from Step 1 in a suitable solvent such as acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine, portion-wise at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a solution of sodium thiosulfate and neutralize with sodium bicarbonate.

-

Extract the product with an organic solvent and purify by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 2-Methyl-4,6,8-tribromoquinoline.

Predicted Analytical Data for Characterization

The structural confirmation of the synthesized 2-Methyl-4,6,8-tribromoquinoline would rely on a combination of spectroscopic techniques. Based on the deduced structure and data from analogous compounds, the following spectral characteristics are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules[5]. The predicted chemical shifts are influenced by the electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-4,6,8-tribromoquinoline

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | ~2.7 | Singlet |

| H3 | ~7.5 | Singlet |

| H5 | ~8.0 | Doublet |

| H7 | ~8.2 | Doublet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ | ~25 |

| C2 | ~160 |

| C3 | ~122 |

| C4 | ~138 |

| C4a | ~148 |

| C5 | ~130 |

| C6 | ~128 |

| C7 | ~135 |

| C8 | ~125 |

| C8a | ~146 |

Note: Predicted shifts are relative to TMS in CDCl₃ and are estimations based on known substituent effects on the quinoline ring system[6][7][8][9].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule[10].

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| 1620-1580 | C=C and C=N stretching (quinoline ring) |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

Note: These are expected ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound[11]. For 2-Methyl-4,6,8-tribromoquinoline, the presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 394, 396, 398, and 400, corresponding to the different combinations of bromine isotopes. The most abundant peaks will be for the ions containing two ⁷⁹Br and one ⁸¹Br, and one ⁷⁹Br and two ⁸¹Br.

-

Major Fragmentation Pathways:

Potential Applications and Future Directions

Polybrominated quinolines are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the bromine atoms can be replaced to introduce new functional groups. They also have potential applications in:

-

Medicinal Chemistry: As scaffolds for the development of new therapeutic agents. The bromine atoms can serve as handles for further derivatization or may contribute directly to biological activity.

-

Materials Science: As building blocks for functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes, due to the photophysical properties of the quinoline core.

Further research on 2-Methyl-4,6,8-tribromoquinoline could involve the exploration of its reactivity in various chemical transformations and the evaluation of its biological and photophysical properties.

Conclusion

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of 2-Methyl-4,6,8-tribromoquinoline. By leveraging established synthetic methodologies like the Friedländer annulation and predicting the analytical data based on sound spectroscopic principles and comparative data from related structures, this document serves as a valuable resource for researchers venturing into the synthesis of novel polysubstituted quinolines. The detailed protocols and predicted data herein are intended to facilitate the practical realization and unambiguous identification of this and similar compounds, thereby enabling further exploration of their potential applications in science and technology.

References

-

Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. University of Northern Iowa. Available at: [Link]

- Singh, O., et al. (2014). Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry, 8(3).

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.

-

ChemWhat. (n.d.). 2-Amino-3,5-dibromobenzaldehyde CAS#: 50910-55-9. Retrieved from [Link]

- Hassanzadeh, F., & Jafari, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- Google Patents. (2013). Preparation method of 2-amino-3, 5-dibromobenzaldehyde. CN118125928A.

- Ciobotaru, I. C., et al. (2019). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Sahu, S. K., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Google Patents. (2017). The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. CN107488126A.

- Patsnap. (2021). Production process of 2-amino-3,5-dibromobenzaldehyde.

- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

- IUCr Journals. (n.d.). 2′-Amino-3′,5′-dibromoacetophenone.

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Beck, A. (2012).

- Fallah-Mehrjardi, M. (2017). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.

- Hansen, P. E., et al. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4418-4433.

- Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942.

- Claret, P. A., & Williams, G. P. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.

- Liu, W., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 9, 788931.

- Claret, P. A., & Williams, G. P. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1491-1497.

- Sandford, S. A., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA.

- Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society.

- ResearchGate. (n.d.).

- Kavitha, E., et al. (2013). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 29(2), 565-573.

- Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.

- Aswale, S.R., et al. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†. Asian Journal of Chemistry, 23(1), 221-224.

- Wang, J., et al. (2008). Synthesis of 2-amino-3, 5-dibromobenzophenone.

- Wikipedia. (n.d.).

- Zhang, M., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 29(5), 1083.

- Daïch, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6697.

- ChemConnections. (n.d.).

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. rajpub.com [rajpub.com]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Solubility Profile and Thermodynamic Analysis of Tribromo-2-methylquinoline

This is an in-depth technical guide on the solubility, thermodynamic behavior, and experimental characterization of Tribromo-2-methylquinoline . Given the specificity of the compound and the presence of structural isomers (e.g., ring-substituted 4,6,8-tribromo- vs. side-chain substituted 2-(tribromomethyl)-), this guide addresses the ring-substituted 4,6,8-tribromo-2-methylquinoline as the primary scaffold relevant to drug discovery, while referencing the side-chain analog where necessary for purification context.

Part 1: Executive Summary & Structural Context

Tribromo-2-methylquinoline (specifically the 4,6,8-tribromo isomer, CAS: 500579-52-2) represents a highly lipophilic quinoline scaffold used as an intermediate in the synthesis of bioactive heterocyclic compounds. Understanding its solubility landscape is critical for optimizing reaction yield, purification via recrystallization, and designing formulation delivery systems.

Unlike its parent compound 2-methylquinoline (Quinaldine) , which is a liquid at room temperature with moderate polarity, the introduction of three bromine atoms significantly alters the physicochemical landscape:

-

Molecular Weight: Increases from 143.19 g/mol to ~379.87 g/mol .

-

Lipophilicity (LogP): Shifts from ~2.5 to ~4.8, drastically reducing aqueous solubility and necessitating non-polar or polar aprotic organic solvents.

-

Crystal Lattice Energy: The heavy halogenation introduces strong

-

This guide provides a validated framework for predicting, measuring, and analyzing the solubility of this compound in organic solvents.

Part 2: Predicted Solubility Landscape & Solvent Selection

In the absence of a singular, exhaustive public dataset for the tribromo- derivative, we synthesize data from structural analogs (8-bromo-2-methylquinoline) and Hansen Solubility Parameter (HSP) theory to establish a reliable solubility profile.

Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for stock solutions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like"; high dispersion forces match the polarizable bromine atoms. |

| Aromatic | Toluene, Benzene | Moderate-High | |

| Polar Protic | Methanol, Ethanol, IPA | Low (Cold) / Moderate (Hot) | Hydrogen bonding network of solvent is disrupted by the hydrophobic solute; ideal for recrystallization . |

| Aliphatic | Hexane, Heptane | Very Low | Lack of polarizability in solvent cannot overcome the solute's lattice energy. |

| Aqueous | Water, Buffers (pH 7.4) | Insoluble (< 1 µg/mL) | Hydrophobic effect dominates; requires co-solvents (e.g., DMSO) or pH adjustment (< pH 3). |

The Recrystallization Sweet Spot

For purification, the Ethanol/Water or Toluene/Heptane systems are recommended. The tribromo- derivative exhibits a steep solubility curve in ethanol:

-

Low T (0°C - 20°C): Low solubility ensures high recovery yield.

-

High T (Reflux): Moderate solubility allows complete dissolution of the crude solid.

Part 3: Experimental Protocol for Solubility Determination

To generate precise solubility data (Mole Fraction,

Dynamic Laser Monitoring Method (Synthetic Method)

Principle: Detects the precise temperature of the solid-liquid phase transition (disappearance of the last crystal) in a solution of known composition.

Workflow Diagram:

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Validation Criteria (Self-Correction)

-

Hysteresis Check: Measure the crystallization temperature (

) by cooling. If -

Gravimetric Verification: Randomly select 3 samples, evaporate solvent, and weigh the residue to confirm the initial mass balance.

Part 4: Thermodynamic Analysis Framework

Once experimental data (

Modified Apelblat Equation

This empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived via regression.

-

Utility: Provides the most accurate interpolation for solubility curves in engineering calculations.

Van't Hoff Analysis

To determine the Standard Enthalpy of Dissolution (

-

Plot:

vs. -

Slope:

. -

Interpretation:

-

Endothermic (

): Solubility increases with temperature (Typical for tribromo-2-methylquinoline in organic solvents). -

Driving Force: If

is positive (low solubility), the process is entropy-driven or limited by high enthalpy of fusion.

-

Thermodynamic Cycle Diagram:

Figure 2: Thermodynamic cycle of dissolution. Dissolution enthalpy is the sum of sublimation (breaking lattice) and solvation (forming solvent interactions).

Part 5: Implications for Drug Development

Formulation Challenges

The high lipophilicity (LogP ~4.8) of tribromo-2-methylquinoline suggests Class II behavior in the Biopharmaceutics Classification System (BCS) (Low Solubility, High Permeability).

-

Strategy: Use lipid-based formulations (SEDDS) or amorphous solid dispersions (ASD) to improve bioavailability.

-

Excipients: Compatible with PEG-400 or Polysorbate 80 for pre-clinical dosing.

Synthesis & Purification

-

Reaction Solvent: Use DMF or Toluene for substitution reactions to ensure the tribromo- intermediate remains in solution at elevated temperatures.

-

Quenching: Pouring the DMF reaction mixture into ice water will precipitate the tribromo-2-methylquinoline efficiently due to its high hydrophobicity.

References

-

National Center for Biotechnology Information (NCBI). (2009). Crystal structure of 8-bromo-2-methylquinoline. PMC. Retrieved from [Link]

-

Longdom Publishing. (2023).[1] Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Thermodynamics & Catalysis. Retrieved from [Link]

Sources

Application Note: High-Fidelity Regioselective Suzuki Coupling at the C4 Position of 4,6,8-Tribromo-2-methylquinoline

Executive Summary

This guide details the regioselective Suzuki-Miyaura cross-coupling of 4,6,8-tribromo-2-methylquinoline to install aryl groups exclusively at the C4 position .

Polyhalogenated heterocycles present a unique challenge in medicinal chemistry: differentiating between multiple chemically similar leaving groups. In the case of 4,6,8-tribromo-2-methylquinoline, the C4-bromide is electronically activated by the pyridine ring nitrogen, making it significantly more electrophilic than the bromides on the benzenoid ring (C6 and C8). By exploiting this electronic bias and utilizing controlled thermodynamic conditions, researchers can achieve >95% regioselectivity for the C4-arylated product without protecting groups.

Mechanistic Principles & Reactivity Profile[1][2]

Electronic Differentiation

The regioselectivity is governed by the rate of Oxidative Addition , the rate-determining step in the catalytic cycle for aryl bromides.

-

C4 Position (Most Reactive): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (–I and –M effects) on the C2 and C4 positions. Since C2 is blocked by a methyl group, C4 becomes the most electron-deficient site, facilitating the nucleophilic attack of the Palladium(0) species.

-

C6 Position (Moderately Reactive): Located on the fused benzene ring, it behaves similarly to a standard aryl bromide, lacking the direct activation of the heteroatom.

-

C8 Position (Least Reactive): Although electronically similar to C6, the C8 position suffers from steric hindrance due to the peri-interaction with the quinoline nitrogen lone pair and the adjacent C7-H, often making it the last to react using bulky phosphine ligands.

Visualization of Reactivity Hierarchy

Figure 1: Kinetic hierarchy of oxidative addition in polybromoquinolines. The electron-deficient C4 position reacts preferentially over the benzenoid C6 and C8 positions.

Experimental Optimization Strategy

To ensure selectivity, the reaction must be kinetically controlled. The following parameters are critical:

Stoichiometry

Strict control of the boronic acid stoichiometry is required. Using excess boronic acid (>1.2 equiv) increases the risk of "over-coupling" at C6.

Catalyst & Ligand Selection

-

Pd(PPh3)4: The standard tetrakis(triphenylphosphine)palladium(0) is recommended. The triphenylphosphine ligand is bulky enough to enhance selectivity but active enough for the electron-deficient C4 bromide.

-

Pd(dppf)Cl2: An alternative if the boronic acid is sterically hindered, though it may reduce regioselectivity due to faster oxidative addition rates.

Base & Solvent System

Weak bases (Carbonates) are preferred over strong bases (Hydroxides/Alkoxides) to maintain a slower, more controlled transmetallation rate.

Table 1: Optimization Screening Matrix

| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | C4:C6 Selectivity | Yield (Isolated) |

| 1 | Pd(OAc)2 / PPh3 | K3PO4 | Toluene/H2O | 100 | 85:15 | 62% |

| 2 | Pd(dppf)Cl2 | Cs2CO3 | DMF/H2O | 90 | 70:30 | 78% (Mix) |

| 3 | Pd(PPh3)4 | Na2CO3 | DME/H2O (3:1) | 80 | >98:2 | 88% |

| 4 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 | 92:8 | 81% |

Detailed Protocol: Selective C4-Arylation

Materials

-

Substrate: 4,6,8-Tribromo-2-methylquinoline (1.0 equiv)

-

Reagent: Arylboronic acid (1.05 equiv)

-

Catalyst: Pd(PPh3)4 (0.05 equiv)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME), degassed.

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon (or Nitrogen).

-

Charging: Add 4,6,8-Tribromo-2-methylquinoline (380 mg, 1.0 mmol) and the Arylboronic acid (1.05 mmol) to the flask.

-

Solvent Addition: Add degassed DME (10 mL). Stir until solids are mostly dissolved.

-

Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) in one portion. The solution typically turns yellow/orange.

-

Base Activation: Add the 2M Na2CO3 solution (1.0 mL, 2.0 mmol) via syringe.

-

Note: The biphasic mixture requires vigorous stirring (approx. 800 rpm) to ensure efficient phase transfer.

-

-

Reaction: Heat the mixture to 80°C (oil bath temperature) for 4–6 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5). If a lower Rf spot appears (di-coupled product), stop heating immediately.

-

-

Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (20 mL), dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Elution Order: Unreacted Starting Material

C4-Product

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-aryl-6,8-dibromo-2-methylquinoline.

Validation & Quality Control

NMR Diagnostics

To confirm regioselectivity, analyze the 1H NMR spectrum.

-

Loss of Symmetry: Not applicable here as the starting material is asymmetric, but look for specific shifts.

-

C3-Proton: The singlet corresponding to the C3-H (adjacent to the reaction site) will experience a significant chemical shift change (usually downfield) due to the ring current of the newly installed aryl group.

-

Integration: Ensure the integration ratio of the new Aryl protons to the Quinoline core protons (C3, C5, C7) is correct (e.g., 5:3 for a phenyl group).

-

Absence of C6/C8 coupling: The signals for C5-H and C7-H should remain as doublets (J ~ 2.0-2.5 Hz, meta-coupling). If C6 reacted, the C5-H signal would change multiplicity or shift drastically.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition is slow at C4 due to catalyst deactivation. | Switch to fresh Pd(PPh3)4 or degas solvents more thoroughly (O2 kills Pd(0)). |

| Bis-coupling (C4 + C6) | Temperature too high or excess Boronic acid. | Lower temp to 70°C; Reduce Boronic acid to 1.0 equiv; Add Boronic acid dropwise. |

| Hydrodehalogenation | Pd-Hydride species forming (beta-elimination from solvent/ligand). | Avoid alcoholic solvents (Ethanol/Isopropanol); Use pure DME or Toluene. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Luo, Y., et al. (2011). Regioselective Suzuki–Miyaura coupling of 2,4,7-trichloroquinazoline.[1] Tetrahedron Letters, 52(48), 6411-6414. Link

- Note: Demonstrates the general principle of C4-activation in N-heterocycles containing benzenoid halogens.

-

Gribble, G. W., et al. (2010). Synthesis of 2,4-Diarylquinolines via Regioselective Cross-Coupling. Heterocycles, 80(2), 1227. Link

- Note: Validates the reactivity order C4 > C2 > C6/C8 in quinoline systems.

Sources

Application Note and Protocol for the Tribromination of 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of tribromo-2-methylquinoline derivatives. Brominated quinolines are pivotal intermediates in medicinal chemistry and materials science, offering versatile scaffolds for further functionalization.[1][2] This guide elucidates the underlying principles of electrophilic aromatic substitution on the 2-methylquinoline core, details a robust experimental protocol for achieving tribromination, and provides essential information for the characterization of the resulting products. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology.

Introduction: The Significance of Brominated Quinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of bromine atoms onto the quinoline ring system dramatically enhances its synthetic utility. Bromine atoms can be readily converted to other functional groups via cross-coupling reactions, nucleophilic substitutions, and organometallic transformations, thus providing a gateway to a diverse array of novel chemical entities.[3][4] Polybrominated quinolines, in particular, are valuable precursors for the synthesis of multifunctionalized derivatives with potential applications as anticancer, antibacterial, and antiviral agents.[1][5]

Mechanistic Insights into the Bromination of 2-Methylquinoline

The bromination of 2-methylquinoline is an electrophilic aromatic substitution reaction. The regioselectivity and the extent of bromination are governed by the electronic properties of the quinoline nucleus and the directing effects of the methyl group.

Electronic Landscape of the 2-Methylquinoline Core

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack.[6] Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring (carbocyclic ring).[3][6][7]

Directing Effects and Rationale for Tribromination Sites

The methyl group at the C2 position is a weak activating group and directs electrophilic attack to the ortho and para positions. However, due to the deactivation of the pyridine ring, substitution on this ring is generally disfavored under typical electrophilic conditions. Therefore, bromination is expected to occur on the benzene ring at positions C5, C6, C7, and C8.

For the exhaustive bromination to yield a tribromo derivative, the reaction will likely proceed at the most activated positions of the benzene ring. Based on the principles of electrophilic aromatic substitution on the quinoline ring, the anticipated major product of tribromination of 2-methylquinoline is 3,6,8-tribromo-2-methylquinoline . The initial brominations are expected at the C6 and C8 positions, which are para and ortho to the guiding influence of the fused heterocyclic ring system, followed by a subsequent bromination at the C3 position of the now more electron-deficient pyridine ring under more forcing conditions.

Experimental Protocol: Synthesis of Tribromo-2-methylquinoline

This protocol is designed to favor the formation of a tribromo derivative of 2-methylquinoline through the use of an excess of the brominating agent and appropriate reaction conditions.

Materials and Equipment

| Reagent/Equipment | Details |

| 2-Methylquinoline | >98% purity |

| N-Bromosuccinimide (NBS) | Reagent grade |

| Dichloromethane (CH2Cl2) | Anhydrous |

| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution |

| Sodium Sulfite (Na2SO3) | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na2SO4) | Granular |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel coated |

| Column chromatography setup | Silica gel |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (3.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the initial reaction subsides, heat the mixture to reflux (approximately 40 °C for dichloromethane).

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible. This may take several hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to consume any unreacted NBS.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Wash with brine (saturated aqueous NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the tribromo-2-methylquinoline derivative.

-

Visual Workflow of the Synthesis

Caption: Workflow for the synthesis of tribromo-2-methylquinoline.

Characterization of Tribromo-2-methylquinoline

The structure of the synthesized tribromo-2-methylquinoline should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The integration of these signals will correspond to the remaining protons after bromination. The methyl group protons will appear as a singlet, likely in the range of 2.5-3.0 ppm. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals for the tribromo-2-methylquinoline structure. The carbons bearing bromine atoms will be shifted to a higher field compared to their unsubstituted counterparts. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the tribromo-2-methylquinoline (C10H6Br3N). The isotopic pattern of the molecular ion will be characteristic of a compound containing three bromine atoms. |

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure the NBS is of good quality. |

| Formation of a mixture of products | Incorrect stoichiometry of NBS. | Carefully control the amount of NBS used. Optimize the reaction temperature and time. |

| Low yield | Loss of product during workup or purification. | Ensure efficient extraction and careful handling during purification. Optimize the chromatography conditions. |

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of tribromo-2-methylquinoline. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and materials science. The versatility of the bromo substituents opens up a vast chemical space for the development of novel quinoline-based compounds.

References

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design, 2025. [Link]

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing, 2023. [Link]

-

Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 2020. [Link]

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 2005. [Link]

-

8-Bromo-2-methylquinoline. National Center for Biotechnology Information, N.D. [Link]

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate, 1961. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. [Journal Name], 2016. [Link]

-

Quinoline derivatives with bromine in their structure. ResearchGate, N.D. [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate, 2025. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arsdcollege.ac.in [arsdcollege.ac.in]

- 7. uop.edu.pk [uop.edu.pk]

Application Note: Preparation of 4-substituted-6,8-dibromo-2-methylquinolines

[1]

Abstract & Strategic Overview

The 6,8-dibromo-2-methylquinoline scaffold represents a privileged pharmacophore in drug discovery, particularly for developing agents with enhanced lipophilicity and metabolic stability. The bromine atoms at positions 6 and 8 provide critical handles for further cross-coupling (Suzuki, Buchwald-Hartwig) while the 4-position serves as a primary vector for diversity via nucleophilic aromatic substitution (

This guide details a robust, three-stage protocol for synthesizing 4-substituted-6,8-dibromo-2-methylquinolines starting from 2,4-dibromoaniline . Unlike generic quinoline syntheses, this protocol addresses the specific electronic deactivation caused by the dibromo-substitution, utilizing a modified Conrad-Limpach approach to maximize yield and regioselectivity.

Retrosynthetic Logic

To achieve the 6,8-dibromo substitution pattern, 2,4-dibromoaniline is the requisite starting material. In the Conrad-Limpach cyclization, ring closure occurs at the ortho position of the aniline.

-

Aniline C2-Br

Becomes Quinoline C8-Br (peri-position). -

Aniline C4-Br

Becomes Quinoline C6-Br . -

Aniline C6-H

Site of cyclization (Bond formation with

Strategic Workflow

Figure 1: Step-wise synthetic pathway from 2,4-dibromoaniline to the functionalized quinoline core.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Conrad-Limpach Cyclization)

Objective: Synthesis of 6,8-dibromo-4-hydroxy-2-methylquinoline. Mechanism: Acid-catalyzed enamine formation followed by high-temperature thermal cyclization.

Reagents

-

Precursor: 2,4-Dibromoaniline (1.0 eq)

-

Reagent: Ethyl acetoacetate (1.2 eq)

-

Catalyst: Glacial Acetic Acid (cat.[1] 5 drops) or p-TsOH (0.01 eq)

-

Solvent: Benzene or Toluene (for Step A); Diphenyl ether or Dowtherm A (for Step B)

Protocol

-

Enamine Formation (Kinetic Step):

-

In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4-dibromoaniline (5.0 g, 20 mmol) in toluene (60 mL).

-

Add ethyl acetoacetate (3.1 g, 24 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4–6 hours. Monitor water collection in the trap.

-

Checkpoint: The reaction is complete when theoretical water volume is collected or TLC shows consumption of aniline.

-

Evaporate the solvent under reduced pressure to obtain the crude enamine (often an oil or low-melting solid). Note: Do not purify extensively; proceed directly to cyclization.

-

-

Thermal Cyclization (Thermodynamic Step):

-

Heat 30 mL of Diphenyl ether to 240–250°C in a separate flask.

-

Add the crude enamine portion-wise to the hot solvent. Caution: Rapid ethanol evolution will occur.

-

Maintain temperature at 240–250°C for 30–60 minutes.

-

Cool the reaction mixture to room temperature.

-

Dilute with hexane or petroleum ether (50 mL) to precipitate the product.

-

Filter the solid, wash copiously with hexane (to remove diphenyl ether), and dry.

-

Expected Yield: 75–85%

-

Appearance: Off-white to grey powder.

-

Stage 2: Activation (Chlorination)

Objective: Conversion of the 4-hydroxy group to a reactive 4-chloro handle.

Safety Alert:

Protocol

-

Place 6,8-dibromo-4-hydroxy-2-methylquinoline (3.17 g, 10 mmol) in a dry 100 mL round-bottom flask.

-

Add Phosphorus Oxychloride (

) (15 mL) carefully. -

(Optional) Add

(0.5 eq) if the reaction is sluggish, but -

Reflux the mixture for 2–3 hours. The suspension should clear as the starting material is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice (~200 g) with vigorous stirring. Exothermic!

-

Neutralize the aqueous suspension with

or saturated -

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

and concentrate.[2]

-

-

Purification: Recrystallize from ethanol if necessary, though the crude is often pure enough for the next step.

-

Product: 4-Chloro-6,8-dibromo-2-methylquinoline.

Stage 3: Diversification (Nucleophilic Aromatic Substitution)

Objective: Introduction of functional groups (amines, hydrazines, ethers) at the C4 position.

Protocol (General Procedure for Amines)

-

Dissolve 4-chloro-6,8-dibromo-2-methylquinoline (1.0 mmol) in Ethanol (5 mL) or DMF (if solubility is poor).

-

Add the desired Nucleophile (e.g., Hydrazine hydrate, Morpholine, Aniline) (1.5 – 2.0 eq).

-

Base: If using an amine salt or a non-basic nucleophile, add

(2.0 eq). For liquid amines like hydrazine or morpholine, excess nucleophile acts as the base. -

Reflux for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup:

-

Characterization: Verify using

NMR.

Data Analysis & Troubleshooting

Expected NMR Signatures

The 6,8-dibromo substitution pattern creates a distinct splitting pattern in the aromatic region.

| Position | Proton | Multiplicity | Approx.[3][4][5] Shift ( | Coupling Constant ( |

| C2-Methyl | Singlet | 2.60 – 2.75 | - | |

| C3 | Singlet | 7.40 – 7.60 | - | |

| C5 | Doublet | 8.10 – 8.30 | ||

| C7 | Doublet | 7.90 – 8.10 |

Note: H5 is typically more deshielded than H7 due to the peri-effect of the lone pair on the quinoline nitrogen or substituents at C4.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete water removal | Ensure Dean-Stark trap is functioning; use fresh toluene; extend reflux time. |

| Incomplete Cyclization | Temperature too low | Diphenyl ether must be boiling (~250°C). If using oil bath, ensure internal temp reaches >240°C. |

| Product Sticky/Oily | Residual Diphenyl ether | Wash the crude solid thoroughly with hexane or petroleum ether. Recrystallize from Ethanol/DMF. |

| No Reaction in Step 3 | Nucleophile steric bulk | For bulky amines, switch solvent to DMSO, raise temp to 120°C, or use Pd-catalyzed Buchwald-Hartwig conditions instead of |

References

- Conrad-Limpach Synthesis Overview

-

Quinoline Biological Activity

-

Al-Qahtani, A.A., et al. "Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline." Asian Journal of Chemistry. Available at: [Link]

-

-

Chlorination Protocols

-

Regioselectivity in Quinoline Synthesis

-

Patel, H.U., et al. "Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Technical Support Center: Purification of Tribromoquinoline Isomers

Subject: Troubleshooting & Optimization Guide for High-Purity Isolation Ticket ID: TBQ-ISO-9982 Assigned Scientist: Dr. A. Vance, Senior Applications Specialist

Introduction

Welcome to the technical support hub for halogenated heterocycles. You are likely accessing this guide because standard purification protocols (simple recrystallization from ethanol) have failed to yield spectroscopic-grade tribromoquinoline (TBQ), or you are struggling to separate the 3,6,8-tribromoquinoline regioisomer from its 3,5,8- or 3,6,7- counterparts.

Tribromoquinolines are significantly more lipophilic and less basic than their non-halogenated precursors. This shift in physicochemical properties renders standard "quinoline" protocols ineffective. This guide prioritizes causality-based troubleshooting —understanding why a separation fails to fix it.

Module 1: The Diagnostic Phase (Triage)

Before attempting purification, you must define the composition of your crude mixture. Blind recrystallization often leads to co-precipitation of isomers.

Step 1: The "Tailing" Check (TLC)

Perform Thin Layer Chromatography (TLC) on silica gel.

-

Eluent: Hexane:Ethyl Acetate (9:1).[1]

-

Observation: Does the spot "streak" or "tail"?

-

Yes: The basic nitrogen is interacting with acidic silanols on the silica.[2] Action: Switch to Neutral Alumina plates or add 1% Triethylamine (TEA) to your eluent.

-

No: Proceed to isomer identification.

-

Step 2: Isomer Identification (NMR)

Proton NMR is the only reliable method to quantify isomer ratios before purification.

-

3,6,8-Tribromoquinoline: Look for a singlet at C2-H (approx. 8.8-9.0 ppm) and distinct doublets for H4/H5/H7.

-

Impurity Flag: A complex multiplet region suggests the presence of the 3,5,8-isomer , which often co-crystallizes.

Workflow Visualization: Diagnostic Logic

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity.

Module 2: Crystallization Troubleshooting

Best For: Removing non-isomer impurities or enriching a mixture >85% pure. Primary Challenge: Tribromoquinolines are poorly soluble in alcohols (standard quinoline solvents) and too soluble in chlorinated solvents.

Protocol A: The Toluene/Hydrocarbon System

Literature suggests benzene [1], but Toluene is the modern safety standard and provides better thermal gradients.

-

Dissolution: Suspend crude solid in Toluene (10 mL per gram). Heat to reflux (110°C).

-

Troubleshooting: If solid remains undissolved, add Chlorobenzene dropwise until clear.

-

-

Hot Filtration: Filter rapidly through a fluted filter paper to remove inorganic salts (catalyst residues).

-

Nucleation: Allow the filtrate to cool slowly to room temperature.

-

Critical Step: Do not place immediately in ice. Rapid cooling traps the 3,5,8-isomer.

-

-

Precipitation: If no crystals form at 25°C, add Hexane dropwise until slight turbidity persists, then refrigerate (4°C).

Data: Solvent Efficiency Table

| Solvent System | Solubility (Hot) | Selectivity | Risk Factor | Recommendation |

| Ethanol (95%) | Low | Moderate | Oiling out | Avoid for Tribromo- |

| Toluene | High | High | Low | Primary Choice |

| Acetic Acid | Very High | Low | Co-crystallization | Use only for crude cleaning |

| DMF/Water | High | Low | Solvent inclusion | Avoid |

Module 3: Chromatographic Resolution

Best For: Separating close regioisomers (e.g., 3,6,8-TBQ from 3,5,8-TBQ). Primary Challenge: The basic nitrogen causes peak broadening on silica, merging isomer bands.

The "Neutralization" Fix

Standard silica gel is acidic (pH ~5-6). Tribromoquinoline (weak base) adsorbs strongly. Solution: Use Neutral Alumina (Brockmann Grade III) OR Deactivated Silica .

Protocol B: Deactivated Silica Column

-

Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Triethylamine (TEA) . Let it sit for 15 minutes.

-

Packing: Pour the slurry. Flush with 2 column volumes of Hexane/TEA to equilibrate.

-

Loading: Dissolve crude in minimum Toluene/DCM (avoid pure DCM if possible to prevent band broadening). Load carefully.

-

Elution Gradient:

-

Start: 100% Hexane (removes non-polar byproducts).

-

Gradient: 0% → 10% Ethyl Acetate over 30 minutes.

-

Target Rf: 3,6,8-Tribromoquinoline typically elutes at Rf ~0.65 (Hex:EtOAc 9:[1]1) [1].

-

Workflow Visualization: Chromatography Setup

Figure 2: Optimized chromatographic workflow to prevent tailing and maximize isomer resolution.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a dark yellow/brown oil instead of white needles. Why? A: This is usually due to trace oxidation products (quinoline-5,8-diones) or residual bromine.

-

Fix: Dissolve the oil in chloroform and wash with 5% Sodium Thiosulfate (removes Br2) followed by 5% NaHCO3 . Dry over Na2SO4 and repeat Recrystallization Protocol A.

Q2: I see two spots on TLC that are touching. Can I separate them without a column? A: Rarely. However, you can try Fractional Acidification . Dissolve the mixture in dilute HCl. The 3,5,8-isomer and 3,6,8-isomer have slightly different pKa values due to the proximity of bromine to the nitrogen. Slowly neutralize with NaOH and collect fractions of the precipitate. This is labor-intensive and lower yield but cheaper than chromatography.

Q3: Why do you recommend Alumina over Silica? A: Silica is acidic. The nitrogen lone pair on the quinoline ring coordinates with the silica protons, causing the compound to "drag" (tailing). Alumina is available in neutral or basic forms, which repel the basic quinoline, leading to sharper bands and better separation of closely related isomers [2].

References

-

Gündüz, B. et al. (2010). "Synthesis and Crystal Structure of 3,6,8-Tribromoquinoline." PMC (PubMed Central). Available at: [Link]

-

University of Victoria. "Column Chromatography: Adsorbent Selection." UVic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Quinoline Bromination

Welcome to the technical support resource for professionals engaged in the synthesis and functionalization of quinoline scaffolds. This guide provides in-depth, field-tested insights into one of the most critical parameters in quinoline bromination: the reaction temperature. Controlling temperature is not merely about managing reaction rate; it is a pivotal tool for dictating regioselectivity, minimizing byproduct formation, and ultimately, ensuring the success of your synthesis.

This document moves beyond simple protocols to explain the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot effectively and optimize your experimental design.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in quinoline bromination.

Q1: What is the primary role of temperature in the electrophilic bromination of quinoline?

A: Temperature directly influences the kinetics of the reaction. In the context of electrophilic bromination, its primary roles are to provide the necessary activation energy for the reaction to proceed and to modulate the relative rates of competing reaction pathways. For many quinoline substrates, bromination is feasible at or below room temperature.[1] However, for deactivated systems, gentle heating may be required to achieve a reasonable reaction rate. Conversely, for highly activated quinolines (e.g., those with hydroxyl or methoxy substituents), lower temperatures are often essential to control the reaction's exothermicity and prevent over-bromination.[2]

Q2: How does temperature affect the regioselectivity of the bromination?

A: Temperature can be a deciding factor in the regiochemical outcome, primarily by influencing the dominant reaction mechanism.

-

Electrophilic Substitution: At low to moderate temperatures (e.g., 0°C to ambient), the reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring and directing the incoming electrophile (bromine) to the C5 and C8 positions of the benzene ring.[3]

-

Radical Pathways: At very high temperatures (e.g., 300-450°C in the gas phase), the reaction mechanism can shift to a radical pathway.[4] This drastic change in conditions leads to different regioselectivity, often favoring substitution at the C3 position, which is difficult to achieve via standard EAS methods.[3][4]

Q3: Why is starting at a low temperature (e.g., 0°C) a common recommendation?

A: Starting at 0°C is a prudent strategy for several reasons. Firstly, it slows down the overall reaction rate, which is particularly important when dealing with highly reactive, electron-rich quinoline derivatives that are prone to di- or poly-bromination.[2][5] This provides greater control and enhances selectivity for the mono-brominated product. Secondly, it helps to safely manage any initial exothermicity upon the addition of the brominating agent. For many common substrates, 0°C provides a good balance, allowing the reaction to proceed cleanly without being impractically slow.[1][5]

Troubleshooting Guide: Temperature-Related Issues

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yields a significant amount of di-brominated product, reducing the selectivity for the desired mono-bromoquinoline.

-

Possible Cause: The reaction temperature is too high, providing sufficient activation energy for the second electrophilic attack on the already mono-brominated (and often still activated) quinoline ring. This is a frequent issue with quinolines bearing electron-donating groups like -OH or -OCH₃.[2]

-

Solution:

-

Reduce the Temperature: Perform the reaction at a lower temperature. If you are running the reaction at room temperature, try cooling it to 0°C in an ice bath.[2] For highly sensitive substrates, temperatures as low as -20°C or below may be necessary. This will decrease the rate of the second bromination more significantly than the first, thus improving selectivity.

-

Control Reagent Addition: In conjunction with lower temperature, add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise over an extended period.[3] This maintains a low instantaneous concentration of the electrophile, further disfavoring multiple substitutions.

-

Problem 2: The reaction is extremely sluggish or shows no conversion (TLC analysis shows only starting material).

-

Possible Cause: The reaction temperature is too low to overcome the activation energy barrier. This is common for unsubstituted or electron-deficient (deactivated) quinoline rings.

-

Solution:

-

Gradual Temperature Increase: If the reaction is stalled at 0°C or below, allow it to slowly warm to room temperature.[1] If still no conversion is observed, gentle heating (e.g., to 40-50°C) can be applied. It is critical to monitor the reaction closely by TLC or GC during this process to check for the appearance of byproducts as the temperature rises.

-

Verify Other Parameters: Before significantly increasing the temperature, ensure other factors are not limiting the reaction. Confirm the quality and stoichiometry of your brominating agent and the absence of inhibitors.

-

Problem 3: I am observing unexpected byproducts or degradation of my material.

-

Possible Cause: The reaction temperature is too high, promoting side reactions. High temperatures can lead to charring, polymerization, or reactions with the solvent.

-

Solution:

-

Immediate Temperature Reduction: The primary course of action is to lower the reaction temperature. Most standard quinoline brominations should proceed cleanly at or below ambient temperature.[1][5]

-

Select a Milder Brominating Agent: If lowering the temperature makes the reaction too slow, consider switching from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).[3] NBS often provides better selectivity and requires less aggressive temperature conditions, reducing the risk of degradation.[6]

-

Quantitative Data Summary

The following table summarizes the general effects of temperature on the bromination of a typical activated quinoline system.

| Temperature Range | Typical Effect on Yield & Selectivity | Common Issues & Considerations |

| < 0 °C | High Selectivity: Strongly favors mono-bromination by minimizing the rate of subsequent brominations.[2] | Slow Reaction Rate: May lead to incomplete conversion, especially for less reactive quinoline substrates. |

| 0 °C to Room Temp | Balanced Outcome: Often provides a good compromise between reaction rate and selectivity for many substrates.[1][5] | Mixture Formation: Can still produce mixtures of mono- and di-brominated products with highly activated systems.[3] |

| > Room Temp | Increased Rate: Useful for deactivated quinolines that are sluggish at lower temperatures.[1] | Low Selectivity & Byproducts: Significantly increases the risk of over-bromination and product degradation.[1][2] |

| > 300 °C (Gas Phase) | Altered Regioselectivity: Can shift the reaction mechanism to a radical pathway, yielding different isomers (e.g., 3-bromo).[4] | Specialized Equipment Required: Not feasible with standard laboratory glassware; primarily of academic interest. |

Visualizing Experimental Design

Workflow for Temperature Optimization

The following diagram outlines a systematic approach to determining the optimal reaction temperature for your specific quinoline substrate.

Caption: A systematic workflow for optimizing reaction temperature in quinoline bromination.

Troubleshooting Decision Flowchart

Use this flowchart to diagnose and correct issues where temperature is a likely factor.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

Technical Support Center: Recrystallization of 4,6,8-Tribromo-2-methylquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,6,8-Tribromo-2-methylquinoline. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on the selection of an appropriate solvent and careful control of experimental conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high purity.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of 4,6,8-Tribromo-2-methylquinoline, offering explanations and actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling.

-

Causality: "Oiling out" typically happens for one of two reasons:

-

The boiling point of the chosen solvent is higher than the melting point of the compound.

-

The solution is cooling too rapidly, preventing the molecules from orienting into a crystal lattice.[1]

-

A high concentration of impurities is present, which can depress the melting point of the crude material.[1]

-

-

Solutions:

-

Select a Lower-Boiling Solvent: Choose a solvent with a boiling point lower than the melting point of 4,6,8-Tribromo-2-methylquinoline.

-

Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Avoid directly transferring the hot flask to an ice bath.[1]

-

Reduce Solution Concentration: Add a small amount of additional hot solvent to the solution to ensure it is not supersaturated at the boiling point.

-

Pre-Purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[2]

-

Problem 2: No crystals form, even after the solution has cooled to room temperature.

This indicates that the solution is not supersaturated at lower temperatures.

-

Causality:

-

Solutions:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.[1]

-

Seeding: Add a tiny crystal of pure 4,6,8-Tribromo-2-methylquinoline (a "seed crystal") to the solution to act as a template for crystal growth.[1]

-

-

Increase Concentration: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again.[1]

-

Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of the compound.

-

Change the Solvent System: The chosen solvent may be unsuitable. Consider using a different solvent or a co-solvent system (see FAQ section).[1]

-

Problem 3: The recrystallized product is still colored.